![molecular formula C11H14BBrFNO2 B597296 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-04-6](/img/structure/B597296.png)
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that has been studied for its potential applications in scientific research. This compound has been synthesized in a variety of ways and has been used in a range of experiments.
Scientific Research Applications
Synthesis of Fluorinated Pyridines
This compound is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Use in Cancer Treatment
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Use in Organic Synthesis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are stable to water and air, making them attractive for chemical transformations .
Suzuki-Miyaura Coupling Reactions
This compound is used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis .
Protodeboronation of Pinacol Boronic Esters
The compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Precursor to Biologically Active Molecules
This compound is used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are often used in organic synthesis , suggesting that their targets could be a wide range of organic compounds.
Mode of Action
The compound is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The boron atom in the compound is replaced by the halogen from the halide compound, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The exact downstream effects would depend on the specific halide compound that the boronic ester is reacting with.
Pharmacokinetics
It’s important to note that boronic esters, including pinacol boronic esters, are generally considered to have good stability and low toxicity, which can positively impact their bioavailability .
Result of Action
The result of the compound’s action is the formation of a new organic compound through the Suzuki–Miyaura cross-coupling reaction . The exact molecular and cellular effects would depend on the specific compound that is synthesized.
Action Environment
Environmental factors such as temperature, pH, and the presence of a palladium catalyst can significantly influence the efficacy and stability of the compound’s action . For example, the Suzuki–Miyaura reaction typically requires a base and is often performed in aqueous solution at room temperature .
properties
IUPAC Name |
6-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSHFMJZASPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694422 |
Source
|
Record name | 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310404-04-6 |
Source
|
Record name | 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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